C-16-(S)-3-methylindolerapamycin
Description
Properties
Molecular Formula |
C59H84N2O12 |
|---|---|
Molecular Weight |
1013.3 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(3-methyl-1H-indol-7-yl)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C59H84N2O12/c1-34-17-12-11-13-18-35(2)46(45-20-16-19-44-40(7)33-60-52(44)45)31-43-24-22-41(8)59(69,73-43)56(66)57(67)61-26-15-14-21-47(61)58(68)72-50(37(4)29-42-23-25-48(62)51(30-42)70-9)32-49(63)36(3)28-39(6)54(65)55(71-10)53(64)38(5)27-34/h11-13,16-20,28,33-34,36-38,41-43,46-48,50-51,54-55,60,62,65,69H,14-15,21-27,29-32H2,1-10H3/b13-11+,17-12+,35-18+,39-28+/t34-,36-,37-,38-,41-,42+,43+,46+,47+,48-,50+,51-,54-,55+,59-/m1/s1 |
InChI Key |
MYMSKXFGXABEON-OYYFJIJNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)C5=CC=CC6=C5NC=C6C |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)C5=CC=CC6=C5NC=C6C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of C-16 Rapamycin Analogs
Key Observations:
Steric and Stereochemical Effects :
- iRap’s 3-methylindole group (S-configuration) balances steric bulk and binding efficiency, making it suitable for ternary complex formation. In contrast, TMOP-rap’s bulkier trimethoxyphenyl group (R-configuration) may reduce FRB domain accessibility, though this hypothesis requires experimental validation .
- AP21967, with a 7-methylindole substituent (S-configuration), likely exhibits distinct binding kinetics due to positional isomerism, though direct comparative data are unavailable.
Synthesis and Availability: iRap and TMOP-rap are synthesized via methods outlined in Refs. 8 and 10, emphasizing modular derivatization at C-16 .
Pharmacokinetic Considerations :
- The 3-methylindole group in iRap may confer improved metabolic stability compared to TMOP-rap’s aromatic substituent, which could increase susceptibility to oxidative metabolism. AP21967’s 7-methylindole might further enhance bioavailability, though this remains speculative without explicit data .
Research Findings and Implications
- Application in Protein Mislocalization Systems : iRap and its analogs are pivotal in conditional mislocalization platforms, where their ability to form stable ternary complexes (e.g., FRB-FKBP12-ligand) is critical. iRap’s design prioritizes reversible control, while TMOP-rap’s larger substituent may reduce off-target interactions .
- Hypothesized Binding Dynamics : Molecular modeling suggests that the S-configuration at C-16 (as in iRap and AP21967) aligns better with the FRB domain’s hydrophobic pocket than the R-configuration in TMOP-rap. However, empirical binding affinity data are needed to confirm this .
Preparation Methods
Starting Materials and Reagents
The synthesis of iRap begins with rapamycin, a macrolide immunosuppressant isolated from Streptomyces hygroscopicus. Key reagents include:
-
Rapamycin : Serves as the core scaffold for derivatization.
-
3-Methylindole : Introduced at the C16 position to create steric bulk and modulate binding specificity.
-
Protecting groups : Temporary masking of reactive hydroxyl or carbonyl groups on rapamycin to direct regioselective modifications.
-
Coupling agents : Facilitate the formation of ester or amide bonds at the C16 site.
Synthetic Pathway
The synthesis follows a "bump-hole" strategy, where a bulky substituent (3-methylindole) is added to rapamycin to reduce interaction with endogenous proteins while maintaining affinity for engineered FRB mutants.
Step 1: Selective Deprotection of Rapamycin
Rapamycin’s C16 hydroxyl group is selectively activated for functionalization. This involves:
Step 3: Global Deprotection and Purification
Protecting groups are removed under mild acidic or basic conditions. The crude product is purified via:
-
High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients.
-
Mass spectrometry (MS) : Confirmation of molecular weight (expected m/z for iRap: ~1,050 Da).
Analytical Validation and Characterization
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) :
Purity Assessment
Quantitative LC-MS revealed that early batches of iRap contained trace contaminants, including unmodified rapamycin (~2–5%). Rigorous HPLC purification reduced impurity levels to <0.5%.
Table 1: Key Physicochemical Properties of iRap
| Property | Value | Method |
|---|---|---|
| Molecular weight | 1,050.5 Da | HRMS |
| Purity | ≥99.5% | HPLC (254 nm) |
| Solubility | 10 mM in DMSO | Kinetic solubility |
Applications in Biological Systems
Ligand-Dependent Protein Stabilization
iRap binds FRB mutants (e.g., T2098L/W2101F) with high affinity (Kd ≈ 50 nM), enabling dose-dependent stabilization of FRB fusion proteins. In mammalian cells, treatment with 1 μM iRap increased fluorescence of FRB-YFP fusions by 10-fold.
Table 2: Functional Activity of iRap in Cell-Based Assays
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
